N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiazole-4-carboxamide

Description

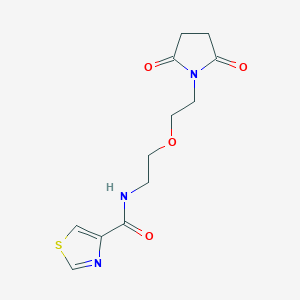

N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)thiazole-4-carboxamide is a synthetic small molecule characterized by a thiazole-4-carboxamide core linked to a 2,5-dioxopyrrolidinyl group via an ethoxyethyl chain. The thiazole ring is a heterocyclic scaffold known for its role in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding. The dioxopyrrolidinyl moiety is a reactive group often utilized in bioconjugation or prodrug strategies, while the ethoxyethyl chain may enhance solubility or serve as a spacer for molecular interactions .

Properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S/c16-10-1-2-11(17)15(10)4-6-19-5-3-13-12(18)9-7-20-8-14-9/h7-8H,1-6H2,(H,13,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZGPLLRHFODOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CSC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 311.36 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, and a pyrrolidinone moiety that contributes to its pharmacological profile.

Anticancer Activity

Research indicates that thiazole derivatives often exhibit significant anticancer properties. In particular, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The thiazole ring can interact with cellular targets involved in cancer progression. For instance, studies have demonstrated that certain thiazole derivatives can induce apoptosis in cancer cells by modulating Bcl-2 family proteins and affecting mitochondrial pathways .

- Case Study : A study involving a series of thiazole derivatives reported IC50 values indicating potent cytotoxicity against various cancer cell lines. For example, one derivative showed an IC50 value of 1.61 µg/mL against A-431 cells, suggesting strong anticancer activity .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

- Research Findings : Studies have shown that thiazole-containing compounds can exhibit broad-spectrum antimicrobial activity. The presence of the pyrrolidinone ring may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

- Mechanism : The sulfamoyl group within the compound may facilitate interactions with bacterial enzymes, leading to inhibition of bacterial growth.

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant effects:

- Pharmacological Insights : Research has indicated that compounds with similar structures can effectively reduce seizure activity in animal models. The mechanism often involves modulation of neurotransmitter systems or ion channels associated with seizure activity .

- Case Study : A related study noted that certain thiazole derivatives exhibited significant anticonvulsant activity, providing a basis for further investigation into the potential of this compound in treating epilepsy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds:

| Structural Feature | Impact on Activity |

|---|---|

| Thiazole Ring | Essential for anticancer and antimicrobial activity |

| Pyrrolidinone Moiety | Enhances interaction with biological targets |

| Sulfamoyl Group | Improves binding affinity to enzymes |

Comparison with Similar Compounds

Structural Analogs

The table below highlights key structural analogs and their distinguishing features:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.